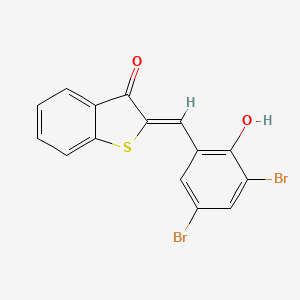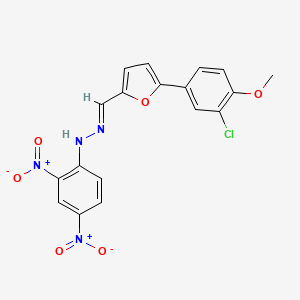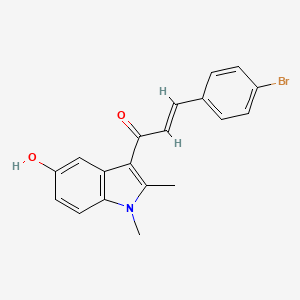
1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one, also known as mitoxantrone, is a synthetic anthracenedione derivative that is commonly used as a chemotherapeutic agent in the treatment of various types of cancer. Mitoxantrone was first synthesized in the 1970s and was approved by the FDA for clinical use in 1987. Since then, it has been used to treat a variety of cancers, including breast, prostate, and ovarian cancer.
Mecanismo De Acción
The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one involves the intercalation of the drug into DNA, which inhibits DNA synthesis and repair and induces apoptosis in cancer cells. Mitoxantrone also has immunosuppressive properties, which may contribute to its efficacy in the treatment of autoimmune diseases.
Biochemical and Physiological Effects
Mitoxantrone has been shown to cause a number of biochemical and physiological effects, including DNA damage, inhibition of topoisomerase II activity, and induction of apoptosis in cancer cells. In addition, 1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one has immunosuppressive effects, which may contribute to its efficacy in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one in lab experiments is its ability to induce apoptosis in cancer cells, which makes it a useful tool for studying the mechanisms of cell death. However, 1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one has a number of limitations, including its potential toxicity to healthy cells and its immunosuppressive effects, which may complicate the interpretation of results in studies of autoimmune diseases.
Direcciones Futuras
There are a number of potential future directions for research on 1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one. One area of interest is the development of new analogs of 1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one that may have improved efficacy and reduced toxicity. Another area of interest is the use of 1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one in combination with other chemotherapeutic agents or immunomodulatory drugs to improve its efficacy in the treatment of cancer and autoimmune diseases. Finally, there is a need for further research on the mechanisms of action of 1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one, particularly with regard to its immunosuppressive effects.
Aplicaciones Científicas De Investigación
Mitoxantrone has been extensively studied for its anticancer properties and has been shown to inhibit DNA synthesis and repair, as well as induce apoptosis in cancer cells. In addition to its use as a chemotherapeutic agent, 1-(2-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one has also been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis.
Propiedades
IUPAC Name |
(E)-1-(2-methyl-1H-indol-3-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS/c1-11-16(13-6-2-3-7-14(13)17-11)15(18)9-8-12-5-4-10-19-12/h2-10,17H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXSTVMOHVGQED-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-methyl-1H-indol-3-yl)-3-thiophen-2-ylprop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(4-methyl-1-piperazinyl)ethyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834223.png)
![4-(2-methylphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834230.png)
![4-(3-methoxyphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834235.png)
![4-(3-methylphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834237.png)
![5-[2-(4-methyl-1-piperazinyl)ethyl]-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834250.png)
![4-[3-(benzyloxy)phenyl]-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834252.png)
![1-[2-methoxy-5-({[3-(3-pyridinyloxy)propyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3834257.png)
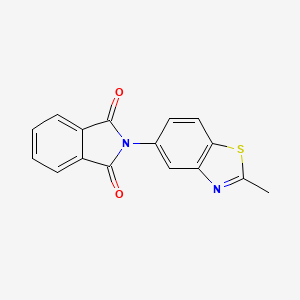
![2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3834271.png)
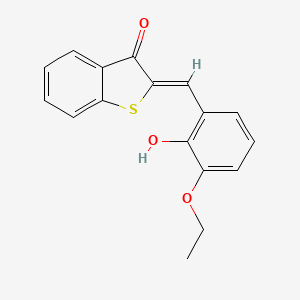
![N-[4-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B3834281.png)
